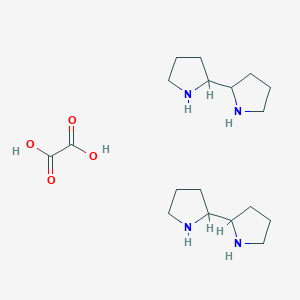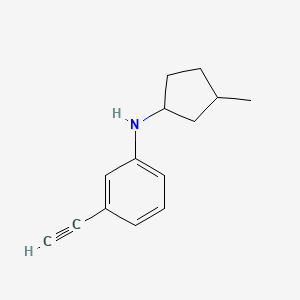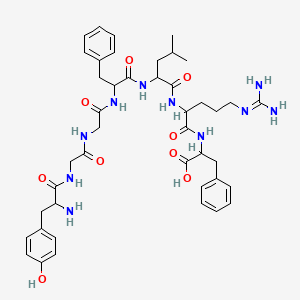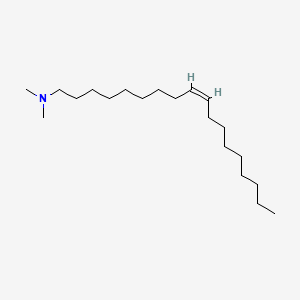
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine is a compound that combines the properties of oxalic acid and pyrrolidine derivatives. Oxalic acid is a dicarboxylic acid known for its role in various chemical processes, while pyrrolidine is a five-membered nitrogen-containing heterocycle widely used in medicinal chemistry. The combination of these two components results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-pyrrolidin-2-ylpyrrolidine typically involves the reaction of oxalic acid with pyrrolidine derivatives. One common method is the condensation reaction between oxalic acid and 2-pyrrolidin-2-ylpyrrolidine under acidic conditions. This reaction can be facilitated by using a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times and improve yields . Additionally, continuous flow reactors can be employed to enhance the efficiency of the synthesis process, allowing for large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of oxalic acid;2-pyrrolidin-2-ylpyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound can interact with various proteins and enzymes, influencing their activity and function. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, potentially exerting anticancer effects . The oxalic acid component can also participate in redox reactions, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with various biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with significant biological activity, used in the synthesis of various pharmaceuticals.
Prolinol: A derivative of pyrrolidine with applications in medicinal chemistry and drug development.
Uniqueness
Oxalic acid;2-pyrrolidin-2-ylpyrrolidine stands out due to its unique combination of oxalic acid and pyrrolidine, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H34N4O4 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
oxalic acid;2-pyrrolidin-2-ylpyrrolidine |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
VSBQBHKEKBYWIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)






![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)



